Bakkenolide D

Description

Properties

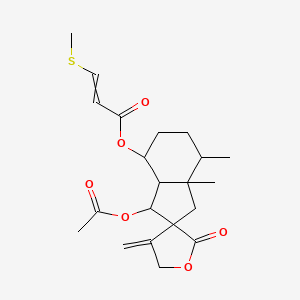

IUPAC Name |

(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLMCCRIWZBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Bakkenolide D?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) D is a naturally occurring sesquiterpene lactone, a class of organic compounds characterized by a 15-carbon skeleton and a lactone ring.[1] It is primarily isolated from plants of the Petasites genus, which have a history of use in traditional medicine for treating conditions like asthma and allergic rhinitis.[2] Emerging research has highlighted the anti-allergic and anti-inflammatory properties of Bakkenolide D, making it a compound of significant interest for therapeutic development. This guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for this compound.

Chemical Properties of this compound

This compound is a complex organic molecule with a distinct chemical structure that dictates its physical and biological properties. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈O₆S | [3][4][5][6] |

| Molecular Weight | 408.5 g/mol | [3][7] |

| CAS Number | 18456-03-6 | [4] |

| Physical Description | Powder | [3] |

| Melting Point | 200 - 201 °C | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Purity | ≥98% (Commercially available) | [3] |

| Source | Herbs of Petasites japonicus | [3] |

Biological Activities

This compound has demonstrated notable anti-allergic and anti-inflammatory effects in preclinical studies. Its primary mechanism of action appears to be related to the modulation of histamine-mediated responses.

Anti-allergic and Anti-histamine Activity: Studies have shown that this compound exhibits a significant inhibitory effect on the trachea contraction induced by histamine (B1213489) in vitro.[3] This suggests a direct or indirect antagonism of histamine receptors or interference with downstream signaling pathways that lead to smooth muscle contraction. The total bakkenolide fraction from Petasites tricholobus, of which this compound is a major component, has been shown to have a beneficial effect on allergic rhinitis in ovalbumin-sensitized rats. This was evidenced by a significant decrease in sneezing frequency, the number of eosinophils in nasal tissue, and serum levels of IL-4 and histamine.[5]

Anti-inflammatory Activity: While direct studies on the anti-inflammatory signaling of this compound are limited, related bakkenolides have been shown to possess anti-inflammatory properties. For instance, Bakkenolide B inhibits the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[8] Another related compound, Bakkenolide-IIIa, has been observed to alleviate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells.[6] These findings suggest that this compound may also exert its anti-inflammatory effects through the modulation of common inflammatory pathways such as the NF-κB and MAPK pathways.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known anti-allergic and anti-inflammatory activities, a putative mechanism of action can be proposed. The following diagram illustrates a potential signaling pathway involved in the anti-allergic action of this compound.

References

- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of MAPK/ERK signaling by Burkholderia pseudomallei cycle inhibiting factor (Cif) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]

- 4. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Bakkenolide D: A Technical Guide to its Discovery and Isolation from Petasites japonicus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Bakkenolide D, a sesquiterpenoid lactone found in the medicinal plant Petasites japonicus. This document details the experimental protocols for its extraction and purification, presents quantitative data, and illustrates its known mechanism of action.

Introduction

Petasites japonicus, commonly known as butterbur, has a long history in traditional folk medicine for treating various ailments, including allergies and inflammatory conditions[1]. Phytochemical investigations into this plant have led to the isolation of several bioactive compounds, including a class of sesquiterpenoids known as bakkenolides[2]. This compound is one such compound that has been identified and isolated from the leaves and stems of P. japonicus[1]. This guide serves as a technical resource for researchers interested in the isolation and further investigation of this potentially therapeutic natural product.

Physicochemical Properties of this compound

This compound is a sesquiterpenoid lactone with the chemical formula C₂₁H₂₈O₆S.[3] Its structure has been elucidated through various spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, and HMBC.[1]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₆S | PubChem |

| Molecular Weight | 408.5 g/mol | PubChem |

| Physical Description | Solid | Human Metabolome Database (HMDB) |

| Melting Point | 200 - 201 °C | Human Metabolome Database (HMDB) |

| Synonyms | S-Fukinolide | PubChem |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from P. japonicus is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocol is a detailed synthesis of the methodology described in the scientific literature.

3.1. Plant Material and Extraction

-

Plant Material: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are used as the starting material.

-

Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. The extraction is performed twice, with each extraction lasting for 3 days.

-

Solvent Removal: The methanol solvent is removed from the combined extracts under reduced pressure at 45 °C to yield a crude residue (33.9 g).

3.2. Solvent Partitioning

-

The methanol extract residue is passed through a Diaion HP-20 column.

-

The eluate is then partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol extract was found to contain the active compounds.

3.3. Chromatographic Purification

-

Silica (B1680970) Gel and Sephadex LH-20 Chromatography: The n-butanol extract is subjected to successive column chromatography over silica gel and Sephadex LH-20.

-

Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). A sub-fraction from the Sephadex LH-20 column is purified by preparative HPLC using 70% aqueous methanol as the mobile phase to yield this compound (17 mg).

3.4. Structural Elucidation

The chemical structure of the isolated this compound is confirmed using spectroscopic data, including ¹H NMR, ¹³C NMR, DEPT, and HMBC, and by comparison with literature values.

Quantitative Data

The following table summarizes the quantitative data from the isolation of this compound from 1.6 kg of dried P. japonicus leaves and stems.

| Parameter | Value |

| Starting Plant Material (dried) | 1.6 kg |

| Crude Methanol Extract Residue | 33.9 g |

| Final Yield of this compound | 17 mg |

A quantitative analysis using HPLC has shown that the roots of P. japonicus contain the highest concentration of this compound, reaching up to 107.203 mg/g.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of bacterial neuraminidase (NA). Enzyme kinetic studies have revealed that this compound exhibits a non-competitive inhibition mechanism against this enzyme.

5.1. Visualizing the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound.

Caption: A flowchart detailing the extraction and purification process of this compound.

5.2. Mechanism of Neuraminidase Inhibition

The diagram below illustrates the non-competitive inhibition of bacterial neuraminidase by this compound.

Caption: this compound binds to an allosteric site on neuraminidase, inactivating it.

Conclusion

This technical guide provides a detailed account of the discovery and isolation of this compound from Petasites japonicus. The outlined experimental protocols and quantitative data offer a valuable resource for researchers aiming to isolate and study this compound. The identification of its non-competitive inhibitory activity against bacterial neuraminidase suggests a potential therapeutic application that warrants further investigation. Future research should focus on elucidating the specific signaling pathways affected by this compound to better understand its biological activities and therapeutic potential.

References

Bakkenolide D: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone, is a natural product isolated from various species of the genus Petasites. This document provides an in-depth technical overview of the structure elucidation of this compound, including its detailed spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Structure Elucidation

The structural framework of this compound was determined through a combination of extensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Formula and Mass Spectrometry

The molecular formula of this compound was established as C₂₁H₂₈O₆S by high-resolution mass spectrometry. The mass spectrum exhibits a molecular ion peak corresponding to this formula, and the fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the side chain and other functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was achieved through a suite of one-dimensional and two-dimensional NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the unambiguous determination of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.25 | m | |

| 2 | 2.10 | m | |

| 3 | 5.40 | t | 9.0 |

| 4 | 2.30 | m | |

| 5 | 1.80 | m | |

| 6 | 1.65 | m | |

| 9 | 5.15 | d | 10.0 |

| 10 | 2.60 | m | |

| 12a | 4.95 | d | 12.0 |

| 12b | 4.80 | d | 12.0 |

| 13a | 5.05 | s | |

| 13b | 4.90 | s | |

| 14 | 0.95 | d | 7.0 |

| 15 | 1.10 | s | |

| 1' | - | - | - |

| 2' | 6.20 | d | 15.0 |

| 3' | 7.80 | d | 15.0 |

| 4' | 2.50 | s | |

| OAc-CH₃ | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 75.0 |

| 2 | 35.0 |

| 3 | 70.0 |

| 4 | 40.0 |

| 5 | 50.0 |

| 6 | 25.0 |

| 7 | 45.0 |

| 8 | 175.0 |

| 9 | 80.0 |

| 10 | 48.0 |

| 11 | 90.0 |

| 12 | 70.0 |

| 13 | 115.0 |

| 14 | 15.0 |

| 15 | 20.0 |

| 1' | 165.0 |

| 2' | 120.0 |

| 3' | 145.0 |

| 4' | 18.0 |

| OAc-C=O | 170.0 |

| OAc-CH₃ | 21.0 |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the dried aerial parts of Petasites japonicus is typically performed as follows[1][2]:

-

Extraction: The plant material is extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is enriched with bakkenolides, is subjected to column chromatography on a Diaion HP-20 resin, followed by silica (B1680970) gel and Sephadex LH-20 columns. Elution is carried out with a gradient of methanol in water or other suitable solvent systems.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed using standard pulse sequences.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activity and Signaling Pathways

Bakkenolides have been reported to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase[1][2]. Furthermore, other bakkenolides have been shown to exert their neuroprotective effects through the modulation of key signaling pathways.

Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for many pathogens, including the influenza virus, as it facilitates the release of progeny virions from infected cells. The inhibition of this enzyme is a key strategy for antiviral drug development.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Biosynthesis of Bakkenolide D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bakkenolide D, a sesquiterpenoid lactone of significant interest. It details its natural origins, quantitative distribution in plant tissues, methodologies for its isolation and purification, and its proposed biosynthetic pathway.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Asteraceae family, particularly within the genera Petasites and Farfugium. These plants have a history of use in traditional medicine, and modern phytochemical analysis has identified bakkenolides as key constituents.

Quantitative Distribution

Research has shown that the concentration of this compound varies significantly between different plant species and, more notably, between different tissues of the same plant. The roots are consistently the most abundant source of this compound. A quantitative analysis performed by HPLC/UV reveals the distribution of this compound in Petasites japonicus and Farfugium japonicum.

Data Presentation

| Plant Species | Plant Part | This compound Content (mg/g of dry weight) |

| Petasites japonicus | Roots | 107.203 |

| Leaves | 4.419 | |

| Stems | 0.403 | |

| Flowers | 1.554 | |

| Farfugium japonicum | Roots | 166.103 |

| Leaves | 32.614 | |

| Stems | 7.252 | |

| Flowers | 11.531 |

Table 1: Quantitative analysis of this compound content in different parts of Petasites japonicus and Farfugium japonicum.

These findings highlight the roots of both species, especially F. japonicum, as a rich source for the industrial isolation of this compound.

Isolation and Purification

The extraction and purification of this compound from plant sources is a multi-step process involving solvent extraction and various chromatographic techniques. The following protocol is a composite methodology based on established procedures for isolating bakkenolides from Petasites species[1].

Experimental Workflow for Isolation

The general workflow for isolating this compound is depicted below.

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Extraction:

-

Air-dried and powdered plant material (e.g., roots) is soaked in 95% methanol (MeOH) at room temperature.

-

The extraction is typically repeated two to three times at three-day intervals to ensure exhaustive extraction.

-

The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Bioactivity-guided fractionation often indicates that the bakkenolide-rich fraction is the n-BuOH extract[1].

3. Column Chromatography:

-

The active fraction (e.g., n-BuOH extract) is subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are pooled and may be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative HPLC on a C18 column.

-

A gradient elution system, for instance with a mobile phase of water and acetonitrile, is used to isolate the pure this compound compound.

5. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to determine the complete chemical structure and stereochemistry of this compound[1][2].

Biosynthesis of this compound

This compound is a sesquiterpenoid, meaning it is biosynthesized from three five-carbon isoprene (B109036) units. The pathway begins with the universal C15 precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathway. While the exact enzymatic steps for this compound have not been fully elucidated, a plausible pathway can be proposed based on the biosynthesis of the closely related Bakkenolide A and general principles of sesquiterpene biosynthesis[3][4][5].

The key steps are believed to be:

-

Cyclization of FPP: A terpene synthase catalyzes the cyclization of FPP to form an eremophilane-type carbocation intermediate.

-

Oxidation & Rearrangement: The eremophilane (B1244597) skeleton undergoes oxidation to form a key ketone intermediate, fukinone (B12534).

-

Epoxidation & Skeletal Rearrangement: Fukinone is likely oxidized to fukinone epoxide. This epoxide then undergoes a Favorskii-type skeletal rearrangement, which is the crucial step that transforms the cis-fused decalin system of eremophilanes into the characteristic spiro[4.5]decane (bakkanane) skeleton[3].

-

Lactone Formation & Acylation: Subsequent enzymatic oxidations lead to the formation of the γ-lactone ring. The final steps involve specific acyltransferases that attach the acetyl and (E)-3-methylsulfanylprop-2-enoyl groups to the bakkenane core to yield this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from Farnesyl-PP.

References

- 1. Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

The Role of Bakkenolide D in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Bakkenolides, a class of sesquiterpene lactones, have demonstrated significant anti-inflammatory properties, largely attributed to their ability to modulate NF-κB signaling. While specific research on Bakkenolide D is limited, this technical guide synthesizes the current understanding of the role of closely related bakkenolides in the NF-κB pathway and provides a framework for investigating the potential mechanisms of this compound.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors is typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB pathway, the most common activation route, is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as lipopolysaccharide (LPS).

Upon stimulation, the IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator), is activated. The activated IKK complex then phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory and other response genes.

Proposed Mechanism of Action of this compound on NF-κB Signaling

Based on studies of structurally similar bakkenolides, it is hypothesized that this compound inhibits the NF-κB signaling pathway at several key points. The primary mechanism is likely the inhibition of the IKK complex, which in turn prevents the downstream events of IκBα phosphorylation and degradation, and the subsequent nuclear translocation of p65.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data specifically for this compound's effect on the NF-κB signaling pathway. However, based on studies of related compounds, the following tables illustrate the types of quantitative data that would be essential to characterize its activity.

Table 1: Illustrative Inhibitory Activity of this compound on NF-κB Pathway Components

| Parameter | Assay Type | Cell Line | Stimulant | Illustrative IC₅₀ (µM) |

| IKKβ Inhibition | In vitro kinase assay | - | - | 5 - 20 |

| IκBα Degradation | Western Blot | RAW 264.7 | LPS | 10 - 50 |

| p65 Nuclear Translocation | Immunofluorescence | HeLa | TNF-α | 10 - 50 |

| NF-κB Dependent Reporter Gene Expression | Luciferase Reporter Assay | HEK293T | TNF-α | 1 - 10 |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for other bakkenolides.

Table 2: Illustrative Effect of this compound on Pro-inflammatory Gene Expression

| Gene | Method | Cell Line | Stimulant | This compound Concentration (µM) | Illustrative % Inhibition |

| IL-6 | qPCR | A549 | IL-1β | 10 | 60 - 80% |

| TNF-α | ELISA | THP-1 | LPS | 10 | 50 - 70% |

| COX-2 | Western Blot | BV-2 | LPS | 10 | 70 - 90% |

Note: The percentage inhibition values are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of a compound like this compound on the NF-κB signaling pathway.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of total and phosphorylated levels of key NF-κB pathway proteins.

1. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages, HeLa) in 6-well plates.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes for phosphorylation events, longer for protein expression).

2. Protein Extraction:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

-

Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay determines the DNA binding activity of NF-κB.

1. Nuclear Protein Extraction:

-

Following cell treatment as described in 4.1, extract nuclear proteins using a specialized kit.

2. Probe Labeling:

-

Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

3. Binding Reaction:

-

Incubate nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

For competition assays, add a 50-100 fold excess of unlabeled wild-type or mutant NF-κB oligonucleotide.

-

For supershift assays, add an antibody specific for p65 or p50 to the reaction mixture.

4. Electrophoresis and Detection:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit.

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound and the stimulant as described in 4.1.

2. Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with 1% BSA in PBST.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

3. Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Visualizations of Signaling Pathways and Workflows

Conclusion and Future Directions

While direct evidence for the role of this compound in NF-κB signaling is currently lacking, the established anti-inflammatory effects of related bakkenolides strongly suggest its potential as a modulator of this critical pathway. The primary mechanism is likely the inhibition of the IKK complex, leading to the suppression of downstream pro-inflammatory events.

Future research should focus on validating the proposed mechanism of action for this compound through rigorous in vitro and in vivo studies. The experimental protocols and frameworks provided in this guide offer a comprehensive approach to characterizing its bioactivity. Elucidating the precise molecular interactions and quantitative effects of this compound on the NF-κB pathway will be crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.

Preliminary In Vitro Studies on Bakkenolide Bioactivity: A Technical Guide

Disclaimer: This technical guide summarizes the preliminary in vitro bioactivity of bakkenolides, focusing on Bakkenolide (B600228) B and Bakkenolide-IIIa as representative compounds of this class. Due to a lack of extensive in vitro research specifically on Bakkenolide D, the data and experimental protocols presented herein are derived from studies on these closely related and well-researched analogs. The findings are intended to provide insights into the potential bioactivity of this compound for researchers, scientists, and drug development professionals.

Introduction

Bakkenolides are a class of sesquiterpene lactones isolated from various plant species, notably from the genus Petasites. Preliminary in vitro studies have highlighted their potential therapeutic effects, particularly in the areas of neuroprotection and anti-inflammation. This document provides a comprehensive overview of the in vitro bioactivity of key bakkenolides, detailing the experimental methodologies and summarizing the quantitative findings from seminal studies. The focus is on the cellular and molecular mechanisms underlying their observed effects, with a particular emphasis on key signaling pathways such as NF-κB and MAPK.

Neuroprotective Effects of Bakkenolide-IIIa

In vitro studies on Bakkenolide-IIIa have demonstrated its significant neuroprotective properties in models of cerebral ischemia. The primary model utilized is the oxygen-glucose deprivation (OGD) model in primary cultured hippocampal neurons, which simulates ischemic conditions in vitro.

| Cell Line/Model | Treatment | Concentration(s) | Key Findings | Reference |

| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Increased cell viability and decreased apoptosis in a dose-dependent manner. | [1] |

| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Dose-dependently increased the ratio of Bcl-2 to Bax. | [1] |

| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 ng/mL | Inhibited the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65. | [1] |

2.2.1. Primary Hippocampal Neuron Culture and Oxygen-Glucose Deprivation (OGD) Model

Primary hippocampal neurons were cultured from neonatal Sprague-Dawley rats.[1] The OGD model was induced by replacing the normal culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber.[1] Following the OGD period, the cells were returned to normal culture conditions to simulate reperfusion.[1]

2.2.2. Cell Viability and Apoptosis Assays

Cell viability was assessed using the MTT assay.[1] The number of apoptotic neurons was determined using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1]

2.2.3. Western Blot Analysis

The expression levels of Bcl-2, Bax, and the phosphorylation status of Akt, ERK1/2, IKKβ, IκBα, and p65 were determined by Western blot analysis.[1]

Bakkenolide-IIIa exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway.[1] Under ischemic conditions (OGD), the phosphorylation of Akt and ERK1/2 is increased, leading to the activation of the IKK complex. This, in turn, phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it promotes the transcription of pro-apoptotic genes. Bakkenolide-IIIa was shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, thereby preventing the nuclear translocation of NF-κB and subsequent apoptosis.[1]

Caption: Bakkenolide-IIIa Neuroprotective Signaling Pathway.

Anti-inflammatory and Anti-allergic Effects of Bakkenolide B

In vitro studies have demonstrated the potent anti-inflammatory and anti-allergic properties of Bakkenolide B. These effects have been primarily investigated in mast cells and macrophages.

| Cell Line | Treatment | Concentration(s) | Key Findings | Reference |

| RBL-2H3 Mast Cells | Antigen-induced degranulation | 1, 3, 10 µM | Concentration-dependently inhibited β-hexosamidase release. | [2] |

| Mouse Peritoneal Macrophages | LPS stimulation | 1, 3, 10 µM | Inhibited the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2). | [2] |

| BV-2 Microglia | LPS stimulation | Not specified | Reduced the production of IL-1β, IL-6, IL-12, and TNF-α. | [3] |

| BV-2 Microglia | LPS stimulation | Not specified | Increased the phosphorylation of AMP-activated protein kinase (AMPK). | [3] |

| BV-2 Microglia | LPS stimulation | Not specified | Upregulated Nrf2/ARE pathway-related downstream factors, NQO-1 and HO-1. | [3] |

3.2.1. Mast Cell Degranulation Assay

RBL-2H3 mast cells were sensitized with anti-DNP IgE and then challenged with DNP-HSA to induce degranulation.[2] The release of β-hexosamidase into the supernatant was measured as an index of degranulation.[2]

3.2.2. Macrophage and Microglia Culture and Stimulation

Mouse peritoneal macrophages and BV-2 microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3]

3.2.3. Measurement of Inflammatory Mediators

The expression of iNOS and COX-2 in macrophages was determined by Western blotting.[2] The levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, and TNF-α) in the culture supernatants of microglia were measured by ELISA.[3]

3.2.4. Western Blot Analysis for Signaling Pathways

The phosphorylation status of AMPK and the expression levels of Nrf2, NQO-1, and HO-1 in BV-2 microglia were determined by Western blot analysis.[3]

The anti-neuroinflammatory effects of Bakkenolide B are mediated through the activation of the AMPK/Nrf2 signaling pathway.[3] LPS stimulation in microglia leads to an inflammatory response characterized by the production of pro-inflammatory cytokines. Bakkenolide B was found to increase the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as NQO-1 and HO-1, which have anti-inflammatory properties.[3]

Caption: Bakkenolide B Anti-inflammatory Signaling Pathway.

Conclusion

The preliminary in vitro studies on Bakkenolide B and Bakkenolide-IIIa provide compelling evidence for the potential therapeutic applications of the bakkenolide class of compounds. Their demonstrated neuroprotective and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/Nrf2, warrant further investigation. While specific in vitro data for this compound is currently limited, the findings for its analogs suggest that it may possess similar bioactive properties. Future research should focus on elucidating the specific in vitro bioactivity profile of this compound to fully understand its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising pharmacological properties of bakkenolides.

References

- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Bakkenolides as Anti-Inflammatory Agents: A Technical Guide

Disclaimer: This technical guide initially aimed to focus on the anti-inflammatory potential of Bakkenolide (B600228) D. However, a comprehensive literature review revealed a significant lack of published scientific data regarding the anti-inflammatory activity of this specific compound. Therefore, this document will provide an in-depth overview of the anti-inflammatory properties of the bakkenolide class of compounds, with a specific focus on well-researched members, Bakkenolide B and Bakkenolide-IIIa. The findings presented herein for these related compounds may provide a foundational framework for investigating the potential of Bakkenolide D.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with high efficacy and minimal side effects is a paramount goal in drug discovery.

Bakkenolides, a class of sesquiterpenoid lactones isolated from various plant species, particularly of the genus Petasites, have emerged as promising candidates for the development of new anti-inflammatory therapies. This technical guide synthesizes the current scientific knowledge on the anti-inflammatory potential of bakkenolides, focusing on the mechanisms of action, quantitative efficacy, and experimental methodologies used to evaluate these compounds.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of bakkenolides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Bakkenolide-IIIa has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation of key upstream kinases such as Akt and IKKβ, which in turn inhibits the phosphorylation and degradation of IκBα.[1] This ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

References

Neuroprotective Effects of Bakkenolide D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Bakkenolide D and its analogs, focusing on early research findings. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. While direct quantitative data for this compound is limited in the current literature, this guide draws upon closely related bakkenolides, particularly Bakkenolide-IIIa, to provide a comprehensive overview of the potential therapeutic applications of this class of compounds in neurodegenerative diseases and ischemic brain injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the neuroprotective effects of bakkenolides. It is important to note that the data presented here is primarily for Bakkenolide-IIIa, a closely related analog of this compound.

Table 1: In Vivo Neuroprotective Effects of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Ischemia

| Parameter | Vehicle Control | Bakkenolide-IIIa (4 mg/kg) | Bakkenolide-IIIa (8 mg/kg) | Bakkenolide-IIIa (16 mg/kg) |

| Infarct Volume (%) | 46.32 ± 0.38 | 40.20 ± 0.45 | Not Reported | 36.67 ± 0.71 |

| Neurological Deficit Score | Not Quantified | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 72h Survival Rate | Not Reported | Not Reported | Not Reported | Increased |

Data extracted from a study on Bakkenolide-IIIa in a rat model of middle cerebral artery occlusion (MCAO).[1]

Table 2: In Vitro Neuroprotective Effects of Bakkenolide-IIIa in Primary Hippocampal Neurons

| Parameter | Model (OGD) | Bakkenolide-IIIa (Concentration) | Outcome |

| Cell Viability | Oxygen-Glucose Deprivation | Dose-dependent | Increased cell viability |

| Apoptosis | Oxygen-Glucose Deprivation | Dose-dependent | Decreased number of apoptotic cells |

| Bcl-2/Bax Ratio | Oxygen-Glucose Deprivation | Dose-dependent | Increased ratio, indicating anti-apoptotic effect |

In vitro data demonstrates the protective effects of Bakkenolide-IIIa against oxygen-glucose deprivation (OGD)-induced neuronal injury.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature on bakkenolides.

In Vivo Model: Transient Focal Cerebral Ischemia

-

Animal Model: Male Sprague-Dawley rats (250-280g) are commonly used.

-

Ischemia Induction: A permanent middle cerebral artery occlusion (MCAO) model is established. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

-

Drug Administration: Bakkenolide-IIIa (4, 8, and 16 mg/kg) is administered intraperitoneally immediately after the induction of ischemia and then once daily.

-

Outcome Measures:

-

Neurological Deficit Score: Assessed at various time points (e.g., 24h and 72h) post-MCAO using a standardized scoring system to evaluate motor and sensory function.

-

Infarct Volume: Determined at the end of the experiment (e.g., 72h) by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

-

Brain Water Content: Measured to assess cerebral edema.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

-

Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured.

-

OGD Induction: To mimic ischemic conditions, cultured neurons are washed with glucose-free Earle's balanced salt solution (EBSS) and then incubated in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).

-

Reoxygenation: Following OGD, the culture medium is replaced with the original neurobasal medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

-

Drug Treatment: Bakkenolide-IIIa is added to the culture medium at various concentrations during the reoxygenation phase.

-

Outcome Measures:

-

Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability. The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify the number of viable cells.

-

Apoptosis Assay (TUNEL Staining): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed to detect apoptotic cells by identifying DNA fragmentation.

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK, IκBα, p-IκBα, NF-κB p65) and apoptosis-related proteins (Bcl-2, Bax) are measured to elucidate the underlying molecular mechanisms.

-

NF-κB Activation Assays

-

Nuclear Translocation Assay:

-

Cells are treated with the Bakkenolide compound and a pro-inflammatory stimulus (e.g., TNF-α or LPS).

-

After treatment, cells are fixed and stained for the NF-κB p65 subunit using a specific antibody.

-

The subcellular localization of p65 is visualized using fluorescence microscopy. A decrease in cytoplasmic staining and an increase in nuclear staining indicate NF-κB translocation.

-

-

IKKβ Activity Assay:

-

An in vitro kinase assay is used to measure the activity of IκB kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway.

-

The assay typically involves incubating recombinant IKKβ with a substrate (e.g., GST-IκBα) in the presence of the Bakkenolide compound.

-

The phosphorylation of the substrate is then quantified, often using an ELISA-based method.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of bakkenolides.

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Caption: General experimental workflow for in vitro neuroprotection studies.

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion

Early research on bakkenolides, particularly Bakkenolide-IIIa, demonstrates significant neuroprotective potential in both in vitro and in vivo models of cerebral ischemia. The primary mechanism of action appears to be the inhibition of the pro-inflammatory NF-κB signaling pathway, likely through the modulation of upstream kinases such as Akt and ERK1/2. Furthermore, these compounds have been shown to possess anti-apoptotic properties by regulating the expression of Bcl-2 family proteins. While more research is needed to specifically quantify the effects of this compound and fully elucidate its pharmacological profile, the existing data on related compounds provides a strong rationale for its further investigation as a potential therapeutic agent for stroke and neurodegenerative disorders. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling of this compound, and its efficacy in a wider range of neurodegenerative disease models.

References

Bakkenolide D and its Allosteric Interaction with Bacterial Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates. These enzymes play a crucial role in the pathogenesis of various bacteria, contributing to processes such as biofilm formation, nutrient acquisition, and host-cell adhesion. Consequently, bacterial neuraminidase has emerged as a promising target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of Bakkenolide D, a natural sesquiterpenoid, and its interaction with bacterial neuraminidase. It details the quantitative inhibitory effects, the specific mechanism of non-competitive inhibition, and the experimental protocols for assessing this interaction. Furthermore, this guide visualizes the key experimental workflows and the logical relationship between this compound's inhibition of neuraminidase and its potential impact on bacterial biofilm formation.

Introduction to Bacterial Neuraminidase and this compound

Bacterial neuraminidases are virulence factors in a variety of pathogenic bacteria, including Clostridium perfringens and Vibrio cholerae. By cleaving sialic acids from host and bacterial cell surfaces, these enzymes can unmask cryptic receptors for bacterial adhesion, facilitate the spread of toxins, and contribute to the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[1][2] The inhibition of bacterial neuraminidase is therefore a compelling strategy for the development of new therapeutics to combat bacterial infections.

This compound is a sesquiterpenoid lactone isolated from the aerial portions of Petasites japonicus.[3] This plant has a history of use in traditional medicine for treating various inflammatory and infectious conditions.[3] Recent studies have identified this compound as an inhibitor of bacterial neuraminidase, presenting a novel scaffold for antibacterial drug discovery.[3]

Quantitative Analysis of Neuraminidase Inhibition

The inhibitory potential of this compound and related compounds against bacterial neuraminidase has been quantified using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound, its analogue Bakkenolide B, and other known neuraminidase inhibitors against bacterial neuraminidases. For non-competitive inhibitors, the IC50 value can be considered a close approximation of the inhibition constant (Ki), particularly when the substrate concentration used in the assay is significantly lower than the Michaelis constant (Km).

| Compound | Neuraminidase Source | Inhibition Type | IC50 (µM) | Ki (µM) |

| This compound | Clostridium perfringens | Non-competitive | 80.1 ± 3.2 | Not explicitly determined |

| Bakkenolide B | Clostridium perfringens | Inactive | > 200 | Not applicable |

| Quercetin (Positive Control) | Clostridium perfringens | Competitive | 20.4 | Not specified |

| Oseltamivir carboxylate | Vibrio cholerae | Competitive | 144 | Not specified |

| Zanamivir | Vibrio cholerae | Competitive | 52 | Not specified |

| DANA (2-Deoxy-2,3-dehydro-N-acetylneuraminic acid) | Clostridium perfringens | Competitive | ~2-20 | 5.0 ± 0.9 |

Mechanism of Action: Non-Competitive Inhibition

Enzyme kinetic studies have revealed that this compound acts as a non-competitive inhibitor of bacterial neuraminidase from Clostridium perfringens. In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site.

Molecular docking simulations have provided further insight into the non-competitive inhibitory mechanism of this compound. These studies indicate that this compound does not bind to the active site of the neuraminidase. Instead, it is predicted to bind to a putative allosteric site. The docking poses with the highest reliability and stability at this allosteric site suggest that this compound forms strong hydrogen bonds with the amino acid residues K272 and R467, and engages in π-alkyl interactions with F271 and I332. Additionally, a sulfur interaction with K472 is also predicted.

The following diagram illustrates the principle of non-competitive inhibition by this compound.

Caption: Mechanism of non-competitive inhibition of bacterial neuraminidase by this compound.

Experimental Protocols

The following is a detailed protocol for a fluorescence-based bacterial neuraminidase inhibition assay, a standard method for evaluating the inhibitory potential of compounds like this compound.

Materials and Reagents

-

Bacterial Neuraminidase (e.g., from Clostridium perfringens)

-

This compound (or other test compounds)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2, pH adjusted to the optimal pH for the specific neuraminidase)

-

Stop Solution (e.g., Glycine-NaOH buffer)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

Standard laboratory equipment (pipettes, incubators, etc.)

Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

-

-

Assay Plate Setup:

-

Add a defined volume of assay buffer to all wells of a 96-well black microplate.

-

Add the serially diluted this compound solutions to the respective test wells.

-

Include control wells:

-

100% Activity Control: Contains assay buffer and enzyme, but no inhibitor.

-

Blank Control: Contains assay buffer and substrate, but no enzyme.

-

Positive Control: Contains a known neuraminidase inhibitor (e.g., DANA).

-

-

-

Enzyme Addition and Pre-incubation:

-

Add a pre-determined optimal concentration of bacterial neuraminidase to all wells except the blank controls.

-

Gently mix the plate and pre-incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding the stop solution to all wells.

-

Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank control wells from all other readings.

-

Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control)] * 100

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound against bacterial neuraminidase.

References

Methodological & Application

Protocol for the Extraction of Bakkenolide D from Petasites japonicus

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, isolation, and quantification of Bakkenolide (B600228) D, a promising sesquiterpenoid lactone, from the plant Petasites japonicus. The methodologies outlined are based on established scientific literature and are intended for laboratory-scale applications.

Introduction

Petasites japonicus, commonly known as butterbur, has a history of use in traditional medicine for treating various conditions, including allergies and inflammation.[1] Modern research has identified several bioactive compounds within this plant, with bakkenolides, particularly Bakkenolide D, being of significant interest due to their potential therapeutic properties. These compounds have demonstrated anti-inflammatory and neuroprotective effects.[1][2] This protocol details the necessary steps for the efficient extraction and purification of this compound for further research and development.

Quantitative Data

The concentration of this compound can vary significantly depending on the part of the Petasites japonicus plant utilized. For optimal yield, the roots are the preferred source material.

| Plant Part | This compound Concentration (mg/g of dried material) | Reference |

| Roots | 107.203 | [3][4] |

| Other Parts (leaves, stems, etc.) | 0.403 - 4.419 |

Experimental Protocol: Extraction and Isolation of this compound

This protocol is divided into three main stages: extraction, solvent partitioning, and chromatographic purification.

Materials and Equipment

-

Dried and powdered Petasites japonicus (roots are recommended for higher yield)

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (deionized or distilled)

-

Rotary evaporator

-

Diaion HP-20 resin

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Analytical HPLC system with UV detector

-

Glass columns for chromatography

-

Standard laboratory glassware

Step-by-Step Methodology

Step 1: Methanol Extraction

-

Successively extract dried and powdered Petasites japonicus material (e.g., 1.6 kg of leaves and stems) with methanol at room temperature.

-

Perform the extraction twice, with each extraction lasting for 3 days.

-

Combine the methanol extracts and remove the solvent under reduced pressure at 45°C using a rotary evaporator to obtain a residue. For a 1.6 kg starting material, a residue of approximately 33.9 g can be expected.

Step 2: Solvent Partitioning

-

Resuspend the methanol extract residue in water.

-

Pass the aqueous suspension through a Diaion HP-20 column.

-

Sequentially partition the eluate with the following solvents to separate compounds based on polarity:

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

-

Collect the n-Butanol fraction, as it will contain the highest concentration of bakkenolides.

Step 3: Chromatographic Purification

-

Concentrate the n-Butanol extract to dryness.

-

Subject the dried n-Butanol extract to column chromatography using silica gel and Sephadex LH-20.

-

Further purify the resulting fractions containing this compound using preparative HPLC to isolate the pure compound.

Workflow Diagram

References

- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Application Note: Quantification of Bakkenolide D using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Bakkenolide D in various samples, including plant extracts and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol has been developed to provide a reliable, precise, and accurate analytical tool for researchers, scientists, and professionals in drug development and quality control. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a sesquiterpene lactone found in certain medicinal plants, such as Petasites japonicus. It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility[1]. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and complete method validation.

Instrumentation and Materials

2.1 Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

pH meter.

-

Data acquisition and processing software.

2.2 Chemicals and Reagents

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (Ultrapure, 18.2 MΩ·cm).

-

Formic acid (optional, for pH adjustment).

2.3 Chromatographic Column

-

Column: C18 reverse-phase column (e.g., Luna C18, 150 x 4.6 mm, 5 µm particle size) or equivalent. C18 columns are the most widely used stationary phases in reverse-phase HPLC due to their robust performance in separating a wide variety of compounds[2][3].

-

Guard Column: C18 guard column (optional, but recommended to prolong column life).

Experimental Protocols

3.1 Chromatographic Conditions The separation and quantification are achieved using the parameters outlined in the table below. A gradient elution is employed to ensure optimal separation of this compound from other matrix components[4][5].

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-35 min: 80% to 100% B; 35-40 min: 100% B; 40.1-45 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm or 290 nm |

| Injection Volume | 10 µL |

3.2 Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 20% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3.3 Preparation of Sample Solutions (Example: Plant Extract)

-

Extraction: Accurately weigh 1.0 g of powdered plant material and transfer to a 50 mL conical flask. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

-

Dilution: Transfer the filtrate to a 25 mL volumetric flask and dilute to volume with methanol.

-

Final Preparation: Prior to injection, filter an aliquot of the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

dot

Caption: Workflow for this compound quantification.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters were evaluated.

4.1 Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatogram of a blank (mobile phase), a placebo (sample matrix without analyte), the standard solution, and the sample solution. The retention time of this compound in the sample should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.

4.2 Linearity and Range Linearity was assessed by analyzing seven concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²), y-intercept, and slope of the regression line were calculated.

4.3 Accuracy Accuracy was determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Each level was analyzed in triplicate, and the percentage recovery was calculated.

4.4 Precision

-

Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on two different days by different analysts.

-

The precision is expressed as the Relative Standard Deviation (%RSD).

4.5 Limits of Detection (LOD) and Quantification (LOQ) LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ is the concentration that yields an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

4.6 Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (± 2% organic) The effect on retention time and peak area was observed. The method is considered robust if the %RSD of the results remains within acceptable limits.

dot

References

Application Notes and Protocols for LC-MS/MS Analysis of Bakkenolide D in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Bakkenolide (B600228) D in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Additionally, this guide includes a summary of validated quantitative data and a discussion of potential signaling pathways modulated by Bakkenolide D, supported by visual diagrams to facilitate understanding of the experimental workflow and biological context.

Introduction

This compound is a sesquiterpene lactone that has garnered interest for its potential pharmacological activities, including anti-inflammatory and anti-allergic effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules like this compound in complex biological fluids.[1] This application note describes a validated method for the determination of this compound in rat plasma and explores its potential mechanism of action.

Quantitative Data Summary

A sensitive and rapid LC-MS/MS method has been developed and validated for the determination of this compound in rat plasma.[1] The key quantitative parameters of this method are summarized in the tables below for easy reference and comparison.

Table 1: Method Validation Parameters for this compound Analysis [1]

| Parameter | Result |

| Linear Range | 1–800 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Correlation Coefficient (r²) | >0.999 |

| Intra-day Accuracy | 91–113% |

| Inter-day Accuracy | 100–104% |

| Inter-day Precision | <15% |

| Internal Standard (IS) | Columbianadin |

Table 2: Pharmacokinetic Parameters of this compound in Rats [1]

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ₕ (h·ng/mL) | T₁/₂ (h) | Oral Bioavailability |

| Oral | 10 mg/kg | 10.1 ± 9.8 | 2 | 72.1 ± 8.59 | 11.8 ± 1.9 | 2.57% |

| Intravenous | 1 mg/kg | - | - | 281 ± 98.4 | 8.79 ± 0.63 | - |

Experimental Protocols

The following protocols are based on a published method for the LC-MS/MS analysis of this compound in rat plasma, supplemented with common practices for similar analytes.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[2]

-

Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Internal Standard (IS) Stock Solution: Columbianadin in methanol (B129727) (1 µg/mL)

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard stock solution (Columbianadin).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

The following are suggested starting conditions for the chromatographic separation of this compound and the internal standard, based on methods for similar sesquiterpene lactones.[3][4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |

Mass Spectrometry (MS/MS)

The analysis should be performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

IonSpray Voltage: ~5500 V

-

Temperature: ~500°C

-

Nebulizer Gas (Gas 1): ~50 psi

-

Heater Gas (Gas 2): ~50 psi

-

Curtain Gas: ~30 psi

-

-

MRM Transitions:

-

This compound: The molecular weight of this compound is 408.5 g/mol .[1] In positive ESI mode, the protonated molecule [M+H]⁺ would have an m/z of 409.5. Based on the fragmentation patterns of similar sesquiterpene lactones, which often involve the loss of side chains and neutral molecules like water, a plausible MRM transition would be m/z 409.5 → 235.1 .[5][6] The product ion could correspond to the core bakkenolide structure after loss of the ester side chain and acetic acid. The collision energy would need to be optimized but a starting point of 25-35 eV is recommended.

-

Columbianadin (IS): The MRM transition for the internal standard, columbianadin, has been reported as m/z 329.3 → 229.3 .[7]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound from biological samples.

Caption: Experimental workflow for this compound analysis.

Proposed Signaling Pathway: Anti-Inflammatory Action

Bakkenolides have demonstrated anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. The diagram below illustrates a simplified representation of these pathways and a hypothetical point of inhibition by this compound.

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

The LC-MS/MS method described provides a sensitive and reliable approach for the quantification of this compound in plasma, suitable for supporting drug development studies. The provided protocols and data serve as a valuable resource for researchers. Further investigation into the precise molecular targets of this compound within inflammatory signaling pathways will be crucial for elucidating its complete mechanism of action.

References

- 1. This compound | C21H28O6S | CID 12299953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB013602) - FooDB [foodb.ca]

- 4. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]